YM-254890
Overview
Description
YM-254890 is a cyclic depsipeptide isolated from the culture broth of Chromobacterium species It is a potent and selective inhibitor of Gαq/11 proteins, which are involved in various intracellular signaling pathways
Mechanism of Action
Target of Action
YM-254890 is a selective inhibitor of Gαq/11 proteins . These proteins are a subfamily of the G protein alpha subunit family and play a crucial role in intracellular signal transduction .
Mode of Action
This compound specifically inhibits the GDP/GTP exchange reaction of the α subunit of Gq protein (Gαq) by inhibiting the GDP release from Gαq . This inhibition blocks the signal transduction pathway of the P2Y1 receptor, which is coupled to Gαq/11 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Gαq/11-mediated signaling pathway . By inhibiting Gαq/11 proteins, this compound disrupts the downstream signaling initiated by G protein-coupled receptors (GPCRs) that are coupled to these proteins .
Pharmacokinetics
It is known that the compound’s effectiveness can be influenced by the cellular localization of its target proteins . For instance, Gαq/11 proteins, despite having sites of palmitoylation that allow for association with the plasma membrane, are still found in subcellular locations .
Result of Action
The inhibition of Gαq/11 proteins by this compound leads to a decrease in the intracellular signaling mediated by these proteins . This can result in various cellular effects, depending on the specific cell type and the particular GPCRs involved. For example, this compound has been shown to inhibit platelet aggregation induced by ADP .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other effector proteins, such as the Gαq chaperone Ric8A, can affect the compound’s ability to inhibit Gαq/11 . Additionally, the cellular localization of Gαq/11 proteins can impact the sensitivity of these proteins to this compound .
Biochemical Analysis
Biochemical Properties
YM-254890 specifically inhibits the GDP/GTP exchange by blocking GDP release from the Gq protein . This inhibition is achieved by this compound binding to the hydrophobic cleft between two interdomain linkers connecting the GTPase and helical domains of the Gαq . The binding stabilizes an inactive GDP-bound form through direct interactions with switch I and impairs the linker flexibility .
Cellular Effects
This compound has been shown to inhibit platelet aggregation induced by ADP by blocking the P2Y1 signal transduction pathway . It also inhibits Gαq/11-mediated intracellular calcium mobilization induced by 2MeSADP or methacholine in C6-15 cells expressing the purinergic P2Y1 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves the specific inhibition of the GDP/GTP exchange reaction of the Gαq subunit of Gq protein by inhibiting the GDP release from Gαq . X-ray crystal structure analysis of the Gαqβγ–this compound complex shows that this compound binds the hydrophobic cleft between two interdomain linkers connecting the GTPase and helical domains of the Gαq .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of Gαq/11, and its effects on cellular signaling pathways are likely to be immediate and sustained as long as the compound is present .
Dosage Effects in Animal Models
In animal models, the dosage effects of this compound have been studied in the context of uveal melanoma. A 2-week combination treatment of 0.3 to 0.4 mg/kg of this compound administered by intraperitoneal injection effectively inhibits the growth of metastatic uveal melanoma tumors in immunodeficient NOD scid gamma (NSG) mice .
Metabolic Pathways
It is known that this compound inhibits the GDP/GTP exchange reaction of the Gαq subunit of Gq protein, which is a key player in various intracellular signaling pathways .
Subcellular Localization
Given that it targets Gαq proteins, which are located on the inner leaflet of the plasma membrane , it is likely that this compound also localizes to this region of the cell.
Preparation Methods
YM-254890 is typically isolated from the culture broth of Chromobacterium species. The isolation process involves several steps, including fermentation, extraction, and purification. The compound is extracted using organic solvents and purified through chromatographic techniques.
Chemical Reactions Analysis
YM-254890 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its inhibitory effects on Gαq/11 proteins.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
YM-254890 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study G protein-coupled receptor (GPCR) signaling pathways.
Biology: this compound is employed in cellular and molecular biology to investigate the role of Gαq/11 proteins in various cellular processes.
Medicine: The compound has potential therapeutic applications in treating diseases associated with dysregulated Gαq/11 signaling, such as certain types of cancer and cardiovascular diseases.
Industry: This compound is used in the development of new pharmacological agents targeting GPCR signaling pathways .
Comparison with Similar Compounds
YM-254890 is often compared with FR900359, another cyclic depsipeptide with similar inhibitory effects on Gαq/11 proteins. Both compounds are highly potent and selective inhibitors, but FR900359 is considered to be more potent. Other similar compounds include YM-385780 and YM-385781, which are analogues of this compound with slight modifications in their chemical structure. These analogues provide insights into the structure-activity relationships of this class of compounds and help in the development of more effective inhibitors .
Conclusion
This compound is a valuable compound in scientific research due to its potent and selective inhibition of Gαq/11 proteins. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for studying GPCR signaling pathways and developing new therapeutic agents. The compound’s unique mechanism of action and its comparison with similar compounds highlight its significance in the field of molecular pharmacology.
Properties
IUPAC Name |
[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLWCAYZGFGNF-WBWCVGBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)[C@@H](C)OC)C)[C@@H](C(C)C)OC(=O)[C@H]([C@@H](C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69N7O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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